molecular formula C17H25N3O B14926520 (2E)-N-(4-methylpiperazin-1-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide

(2E)-N-(4-methylpiperazin-1-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B14926520
M. Wt: 287.4 g/mol
InChI Key: XRWCPEIYZBZKMB-RMKNXTFCSA-N
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Description

(2E)-N-(4-methylpiperazin-1-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide is a synthetic organic compound that belongs to the class of enamides This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a phenyl ring substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(4-methylpiperazin-1-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The initial step involves the formation of the prop-2-enamide backbone through a condensation reaction between an appropriate amine and an acyl chloride or anhydride.

    Substitution Reactions: The piperazine ring is introduced through a nucleophilic substitution reaction, where the amine group of the piperazine reacts with the intermediate formed in the previous step.

    Final Modifications: The methyl and isopropyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the enamide double bond, converting it to a single bond and forming the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Saturated amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Chemistry:

    Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It is used in the synthesis of polymers and advanced materials due to its unique structural properties.

Biology and Medicine:

    Pharmacology: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.

    Biochemical Research: It is used as a probe to study enzyme mechanisms and receptor-ligand interactions.

Industry:

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.

    Cosmetics: It is used in the formulation of certain cosmetic products for its potential skin-beneficial effects.

Mechanism of Action

The mechanism of action of (2E)-N-(4-methylpiperazin-1-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For instance, in the context of neurological disorders, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby influencing neuronal signaling pathways.

Comparison with Similar Compounds

  • (2E)-N-(4-methylpiperazin-1-yl)-3-[4-(methyl)phenyl]prop-2-enamide
  • (2E)-N-(4-ethylpiperazin-1-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide
  • (2E)-N-(4-methylpiperazin-1-yl)-3-[4-(propan-2-yl)phenyl]but-2-enamide

Comparison:

  • Structural Differences: The similar compounds differ in the substitution patterns on the piperazine ring or the phenyl ring, which can significantly influence their chemical reactivity and biological activity.
  • Uniqueness: (2E)-N-(4-methylpiperazin-1-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and potential applications compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

(E)-N-(4-methylpiperazin-1-yl)-3-(4-propan-2-ylphenyl)prop-2-enamide

InChI

InChI=1S/C17H25N3O/c1-14(2)16-7-4-15(5-8-16)6-9-17(21)18-20-12-10-19(3)11-13-20/h4-9,14H,10-13H2,1-3H3,(H,18,21)/b9-6+

InChI Key

XRWCPEIYZBZKMB-RMKNXTFCSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NN2CCN(CC2)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NN2CCN(CC2)C

Origin of Product

United States

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